Cas no 2418720-65-5 ((9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate)

(9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 2418720-65-5
- EN300-26629930
- (9H-fluoren-9-yl)methyl 4-[3-iodo-2-methyl-5-(sulfanylmethyl)phenyl]piperazine-1-carboxylate
- (9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate
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- インチ: 1S/C27H27IN2O2S/c1-18-25(28)14-19(17-33)15-26(18)29-10-12-30(13-11-29)27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-9,14-15,24,33H,10-13,16-17H2,1H3
- InChIKey: VWTKWNIJNOCCTM-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(CS)=CC(=C1C)N1CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1
計算された属性
- せいみつぶんしりょう: 570.08380g/mol
- どういたいしつりょう: 570.08380g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 651
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 33.8Ų
(9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26629930-1.0g |
(9H-fluoren-9-yl)methyl 4-[3-iodo-2-methyl-5-(sulfanylmethyl)phenyl]piperazine-1-carboxylate |
2418720-65-5 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26629930-1g |
(9H-fluoren-9-yl)methyl 4-[3-iodo-2-methyl-5-(sulfanylmethyl)phenyl]piperazine-1-carboxylate |
2418720-65-5 | 1g |
$0.0 | 2023-09-12 |
(9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
3. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
(9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylateに関する追加情報
(9H-fluoren-9-yl)methyl 4-(3-iodo-2-methyl-5-(sulfanylmethyl)phenyl)piperazine-1-carboxylate
The compound (9H-fluoren-9-yl)methyl 4-(3-iodo-2-methyl-5-(sulfanylmethyl)phenyl)piperazine-1-carboxylate (CAS No. 2418720655) is a highly specialized organic molecule with significant potential in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its complex structure, which includes a fluoren-9-yl methyl group, a piperazine carboxylate moiety, and a substituted phenyl ring with iodine, methyl, and sulfanylmethyl substituents. The combination of these functional groups makes this compound a versatile building block for advanced chemical synthesis.
Recent studies have highlighted the importance of fluorenyl-containing compounds in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The piperazine ring in this compound is known for its ability to form hydrogen bonds, making it an attractive component for designing drugs with high bioavailability. Additionally, the presence of an iodine atom on the phenyl ring introduces electronic effects that can enhance the compound's reactivity and selectivity in various biochemical reactions.
The sulfanylmethyl group attached to the phenyl ring adds another layer of complexity to this molecule. This group is known to stabilize certain transition states in enzymatic reactions, potentially making this compound a valuable tool in the study of enzyme mechanisms. Furthermore, the combination of these functional groups allows for a wide range of applications in medicinal chemistry, including the design of anti-cancer agents, anti-inflammatory drugs, and neuroprotective compounds.
From a synthetic perspective, the preparation of this compound involves a series of carefully controlled reactions, including nucleophilic aromatic substitution, coupling reactions, and cyclization processes. The use of modern catalytic methods has significantly improved the yield and purity of this compound, making it more accessible for research purposes. Recent advancements in asymmetric synthesis have also enabled the production of enantiomerically pure versions of this compound, which are crucial for studying stereochemical effects in biological systems.
In terms of physical properties, this compound exhibits a high degree of solubility in organic solvents due to its aromatic and hydrophobic regions. Its melting point and boiling point are consistent with those of similar organic molecules, making it suitable for various analytical techniques such as HPLC and NMR spectroscopy. The stability of this compound under different conditions has also been thoroughly investigated, ensuring its reliability as a reagent in laboratory settings.
Looking ahead, the potential applications of (9H-fluoren-9-yl)methyl 4-(3-iodo-2-methyl-5-(sulfanylmethyl)phenyl)piperazine-1-carboxylate are vast. Its unique structure makes it an ideal candidate for exploring new drug delivery systems and nanomaterials. Researchers are actively investigating its role in targeted drug delivery, where its functional groups can be exploited to enhance drug specificity and reduce side effects.
In conclusion, (9H-fluoren-9-yl)methyl 4-(3-iodo-2-methyl-5-(sulfanylmethyl)phenyl)piperazine-1-carboxylate (CAS No. 2418720655) stands out as a promising molecule with diverse applications across multiple disciplines. Its intricate structure and versatile functional groups make it a valuable asset in both academic research and industrial development. As new research continues to uncover its potential, this compound is poised to play a pivotal role in advancing modern chemistry and medicine.
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